

Assessing the Specificity of AR244555: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: AR244555

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **AR244555**, an inverse agonist of the Mas G-protein coupled receptor, with other known modulators of this receptor. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies of the renin-angiotensin system and related signaling pathways.

Introduction to Mas Receptor Modulation

The Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), has emerged as a significant therapeutic target. Its activation by angiotensin-(1-7) generally counteracts the detrimental effects of angiotensin II, promoting vasodilation, anti-inflammatory, and anti-fibrotic responses. Pharmacological modulation of the Mas receptor can be achieved through agonists, antagonists, and inverse agonists, each offering unique opportunities to probe the receptor's function and its role in various physiological and pathological processes. **AR244555** is a notable inverse agonist, capable of reducing the basal activity of the Mas receptor.

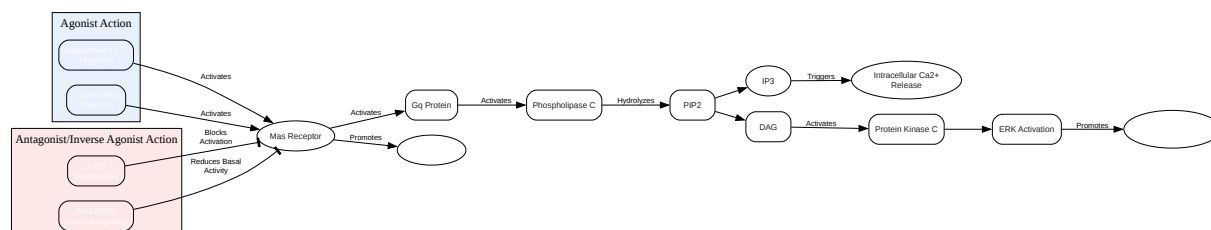
Comparative Analysis of Mas Receptor Modulators

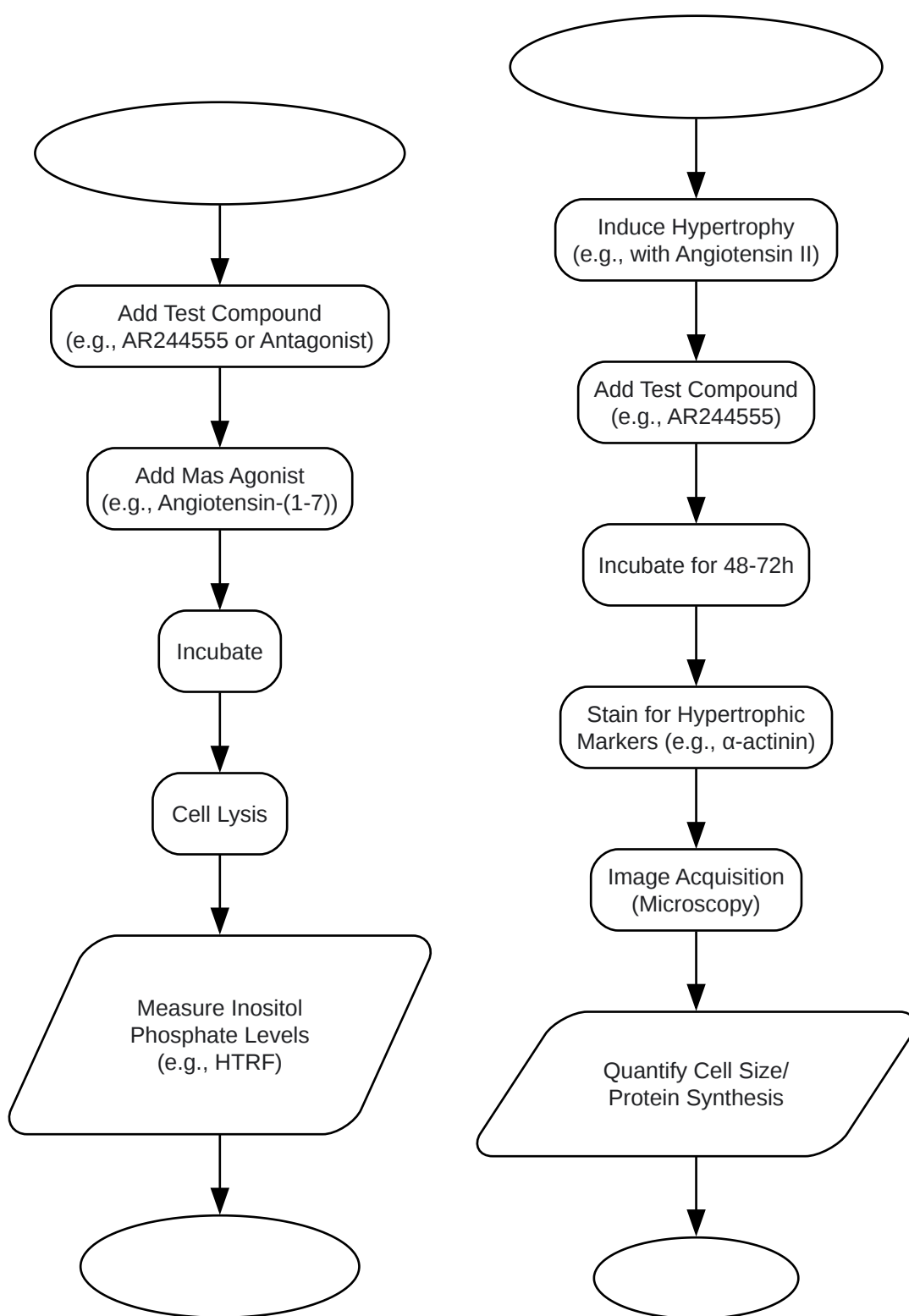
The following table summarizes the in vitro potency of **AR244555** and a selection of alternative Mas receptor modulators. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Compound	Type	Target	Assay	Potency (IC50/EC50)	Organism	Reference
AR244555	Inverse Agonist	Mas Receptor	Inositol Phosphate (IP) Gq coupling	186 nM	Human	[1]
			Inositol Phosphate (IP) Gq coupling	348 nM	Rat	[1]
Angiotensin-(1-7)	Agonist	Mas Receptor	Vasorelaxation	EC50: 18.9 nM	Rat	[2]
Radioligand Binding	IC50: 6.9 nM	CHO cells	[3]			
A779 (D-Ala7-Ang-(1-7))	Antagonist	Mas Receptor	Radioligand Binding	IC50: 0.3 nM	CHO cells	[3]
D-Pro7-Ang-(1-7)	Antagonist	Mas Receptor	Radioligand Binding	IC50: >10,000 nM (for AT1)	CHO cells	[4]
CGEN-856S	Agonist	Mas Receptor	Vasorelaxation	EC50: 340 nM	Rat	[2]
AR234960	Agonist	Mas Receptor	ERK1/2 Activation	-	-	[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.





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